molecular formula C36H34BrIN5O2PS B610891 SMTIN-P01 CAS No. 1695550-43-6

SMTIN-P01

Cat. No.: B610891
CAS No.: 1695550-43-6
M. Wt: 838.5432
InChI Key: IGLVCZKBEMGZFY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

SMTIN-P01 is a mitochondria-targeted inhibitor of the Hsp90 paralog TRAP1 (TNF receptor-associated protein 1). Derived from the purine-based Hsp90 inhibitor PU-H71, SMTIN-P01 incorporates a triphenylphosphonium (TPP) moiety at the N9 position of the parent compound. This modification enables selective accumulation in mitochondria, achieving a 100-fold higher concentration in the organelle compared to the extracellular medium .

Properties

CAS No.

1695550-43-6

Molecular Formula

C36H34BrIN5O2PS

Molecular Weight

838.5432

IUPAC Name

(6-(6-amino-8-((6-iodobenzo[d][1,3]dioxol-5-yl)thio)-9H-purin-9-yl)hexyl)triphenylphosphonium bromide

InChI

InChI=1S/C36H34IN5O2PS.BrH/c37-29-22-30-31(44-25-43-30)23-32(29)46-36-41-33-34(38)39-24-40-35(33)42(36)20-12-1-2-13-21-45(26-14-6-3-7-15-26,27-16-8-4-9-17-27)28-18-10-5-11-19-28;/h3-11,14-19,22-24H,1-2,12-13,20-21,25H2,(H2,38,39,40);1H/q+1;/p-1

InChI Key

IGLVCZKBEMGZFY-UHFFFAOYSA-M

SMILES

NC1=C2C(N(CCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(SC6=CC(OCO7)=C7C=C6I)=N2)=NC=N1.[Br-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SMTINP01;  SMTINP01;  SMTIN-P01

Origin of Product

United States

Comparison with Similar Compounds

Mechanism of Action :

  • SMTIN-P01 binds to the ATP-binding pocket of TRAP1, inhibiting its ATPase activity. The crystal structure (PDB: 4Z1H) confirms that its binding mode mirrors PU-H71, maintaining potent TRAP1 inhibition .
  • Unlike non-targeted Hsp90 inhibitors, SMTIN-P01 minimizes off-target effects on cytosolic Hsp90 clients (e.g., Chk1, Akt) and avoids Hsp70 upregulation, which is linked to drug resistance .
  • It induces mitochondrial membrane depolarization, cytochrome c release, and caspase-dependent apoptosis in cancer cells, independent of Bax/Bak proapoptotic proteins .

Preclinical Efficacy :

  • Demonstrates stronger cytotoxicity than PU-H71 and comparable or superior activity to gamitrinib (a 17-AAG-derived mitochondrial inhibitor) in prostate (22Rv1), glioblastoma (A172), lung (H460), and triple-negative breast cancer (MDA-MB-231) models .
  • Selectively accumulates in breast cancer mitochondria, inducing cell death with minimal systemic toxicity in preclinical studies .

The following table summarizes key mitochondrial-targeted Hsp90/TRAP1 inhibitors and their properties:

Compound Parent Molecule Targeting Moiety Specificity Mechanism Cytotoxicity Selectivity
SMTIN-P01 PU-H71 TPP TRAP1 ATPase inhibition; mitochondrial depolarization Strong in 22Rv1, A172, H460, MDA-MB-231 High (minimal cytosolic Hsp90 effects)
Gamitrinib-TPP 17-AAG TPP TRAP1, mitochondrial Hsp90 mPTP opening; caspase activation Effective in prostate and breast cancer Moderate (non-specific HSP90 inhibition)
SMTIN-C10 PU-H71 TPP + C10 linker TRAP1 Enhanced TRAP1 binding vs. SMTIN-P01 Higher potency than SMTIN-P01 High
Shepherdin Peptide mimetic Mitochondrial-penetrating peptide TRAP1, HSP90 Disrupts HSP90-client interactions Broad-spectrum anti-tumor activity Low (dual TRAP1/HSP90 inhibition)
DN401 BIIB021 None TRAP1, HSP90 paralogs ATP-binding pocket inhibition Potent in vitro/in vivo Low (pan-HSP90 effects)
Key Differentiators:

Targeting Strategy :

  • SMTIN-P01 and Gamitrinib-TPP both use TPP for mitochondrial localization but differ in parent molecules (PU-H71 vs. 17-AAG). PU-H71 derivatives exhibit improved solubility and reduced hepatotoxicity compared to 17-AAG-based compounds .
  • SMTIN-C10, a derivative of SMTIN-P01 with a 10-carbon linker, shows stronger TRAP1 inhibition due to optimized binding kinetics .

Specificity: SMTIN-P01 and SMTIN-C10 are TRAP1-selective, while Gamitrinib-TPP and Shepherdin non-specifically inhibit mitochondrial Hsp90 . DN401 lacks mitochondrial targeting and inhibits multiple HSP90 paralogs, increasing off-target risks .

Efficacy :

  • SMTIN-P01 outperforms PU-H71 in cytotoxicity (IC50 reduction by 10–100× in solid tumors) and surpasses Gamitrinib-TPP in metastatic prostate and breast cancer models .
  • Gamitrinib-TPP remains effective in multidrug-resistant cancers but requires higher doses due to broader target engagement .

Structural Insights :

  • The SMTIN-P01-TRAP1 co-crystal structure (4Z1H) reveals critical interactions with Asp165 and Phe144 residues, enabling rational design of derivatives like SMTIN-C10 .
  • Gamitrinib-TPP lacks analogous structural data, hindering iterative optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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